![molecular formula C9H13NO B1304145 4-Pyridinebutanol CAS No. 5264-15-3](/img/structure/B1304145.png)
4-Pyridinebutanol
Overview
Description
Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives
A novel approach for synthesizing 4-substituted pyridine derivatives has been developed using a radical addition/C-C coupling mechanism. This method utilizes the pyridine-boryl radical generated from 4-cyanopyridine and bis(pinacolato)diboron. The process is versatile, allowing for the use of various boryl radical acceptors, and has been successfully applied to the late-stage modification of complex pharmaceutical molecules .
4-(Dimethylamino)pyridine-catalyzed Iodolactonisation
The catalytic properties of 4-(dimethylamino)pyridine have been explored in the iodolactonisation of γ,δ-unsaturated carboxylic acids. This catalyst promotes the formation of γ-lactones
Scientific Research Applications
1. Improved Synthesis of Aminobutanenitrile 4-Aminobutanenitrile is synthesized as an intermediate for neurological disorder therapeutics, including Parkinson’s and Alzheimer’s diseases, using 4-azidobutanenitrile. A modified Staudinger reduction involving pyridine as a solvent has improved the yield of this process. The stability of the product at room temperature is also a notable focus of the study (Capon et al., 2020).
2. Synthesis of Polymeric Ionic Liquid Particles Monodispersed poly(4-vinyl pyridine) polymeric particles were synthesized and modified with various dibromobutanes to obtain polymeric ionic liquid (PIL) particles. These PIL particles were used as catalysts in H2 generation from the hydrolysis and methanolysis of NaBH4, showing significant catalytic performances and suggesting potential industrial applications (Sahiner et al., 2016).
3. Catalysis in Lactonization 4-(Dimethylamino)pyridine (DMAP) was used as a catalyst in the lactonization of 4-hydroxy-2-methylenebutanoate esters to 2-methylene-γ-butyrolactones. The study underlines the versatility of DMAP as a catalyst, offering a neutral condition synthesis route for products containing acid-sensitive groups (Nicponski, 2014).
4. Composite Anion Exchange Membrane A copolymer of 4-vinylpyridine and styrene was synthesized for use in electrochemistry, specifically in alkaline fuel cells. The composite membrane made from this copolymer was characterized and analyzed, although its performance as a direct methanol fuel cell (DMFC) was not optimal, indicating potential areas for further research and development (Huang et al., 2006).
5. Synthesis of Quaternized Poly(4-vinylpyridine-co-styrene) Membranes Quaternized poly(styrene-co-4-vinylpyridine) membranes were synthesized and characterized for use in electrochemistry. The study aimed to select a membrane with appropriate properties for use in the field, highlighting the potential of pyridinium-type polymers in electrochemical applications (Huang et al., 2005).
6. Synthesis of C-4 Substituted Pyridine Derivatives A study revealed the synthesis of 4-substituted pyridine derivatives using α,β-unsaturated ketones and 4-cyanopyridine. The process involved a radical addition/C-C coupling mechanism, providing a novel pathway for the synthesis of these derivatives and potential applications in pharmaceutical molecule modification (Wang et al., 2017).
Safety and Hazards
Future Directions
The 4-Pyridinebutanol market is poised for substantial growth in the coming years, driven by several key strategies and factors. Market players are increasingly focusing on product innovation and development to meet evolving consumer demands and preferences . The market’s future scope looks promising due to the rising adoption of digitalization and the integration of advanced technologies .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes . .
Biochemical Pathways
Given the compound’s structure, it may potentially influence pathways involving pyridine derivatives . .
Pharmacokinetics
Its physicochemical properties, such as its predicted boiling point of 290.9°C and density of 1.035 g/cm3, suggest that it may have certain bioavailability characteristics . .
Result of Action
Without knowledge of its primary targets and mode of action, it is challenging to predict its specific effects at the molecular and cellular levels .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity
properties
IUPAC Name |
4-pyridin-4-ylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-8-2-1-3-9-4-6-10-7-5-9/h4-7,11H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGNRLFZUNCBPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382791 | |
Record name | 4-pyridinebutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridinebutanol | |
CAS RN |
5264-15-3 | |
Record name | 4-pyridinebutanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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